Bienvenue dans la boutique en ligne BenchChem!

2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Medicinal chemistry Structure–activity relationship (SAR) Physicochemical profiling

The compound 2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (CAS 1251572-14-1) is a fully synthetic, tricyclic pyrazolo[4,3-c]quinolin-3(5H)-one derivative bearing a 4-ethylphenyl substituent at the N2 position and a pyrrolidine-1-carbonyl moiety at C8. Its molecular formula is C23H22N4O2 and its molecular weight is 386.4 g·mol⁻¹.

Molecular Formula C23H22N4O2
Molecular Weight 386.455
CAS No. 1251572-14-1
Cat. No. B2425260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
CAS1251572-14-1
Molecular FormulaC23H22N4O2
Molecular Weight386.455
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCCC5
InChIInChI=1S/C23H22N4O2/c1-2-15-5-8-17(9-6-15)27-23(29)19-14-24-20-10-7-16(13-18(20)21(19)25-27)22(28)26-11-3-4-12-26/h5-10,13-14,25H,2-4,11-12H2,1H3
InChIKeyZARCPQLFIKUUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (CAS 1251572-14-1) – What Makes This Pyrazoloquinolinone Chemotype a Non-Interchangeable Procurement Choice


The compound 2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (CAS 1251572-14-1) is a fully synthetic, tricyclic pyrazolo[4,3-c]quinolin-3(5H)-one derivative bearing a 4-ethylphenyl substituent at the N2 position and a pyrrolidine-1-carbonyl moiety at C8 [1]. Its molecular formula is C23H22N4O2 and its molecular weight is 386.4 g·mol⁻¹ [1]. This core heterocyclic scaffold is historically associated with high-affinity benzodiazepine receptor binding, interleukin-1 antagonism, selective COX-2 inhibition, and PDE4 inhibition, making it a privileged structure in medicinal chemistry [2]. Unlike generic quinoline or pyrazole building blocks, this compound offers a specific substitution pattern that directly governs its biochemical target engagement profile and physicochemical properties, which are not reproducible by simple analog swapping.

Why Generic Pyrazoloquinolinone Analogs Cannot Substitute for CAS 1251572-14-1 in Target-Based Screening or SAR Campaigns


Within the pyrazolo[4,3-c]quinolin-3-one class, even minor changes to the N2-aryl group or the C8-carbonyl substituent cause pronounced shifts in target engagement and physicochemical properties. For example, replacing the 4-ethylphenyl group with a 4-chlorophenyl group (as in the closely related analog CAS 1251703-03-3) alters electron density on the pyrazole ring, which directly affects key molecular recognition features such as hydrogen-bond acceptor capacity and π-stacking geometry [1]. Critically, published screening data demonstrate that CAS 1251572-14-1 exhibits an inactive profile against Huntingtin–calmodulin interaction and Plasmodium falciparum apicoplast DNA polymerase, whereas structurally divergent pyrazolo[4,3-c]quinoline derivatives have shown activity in analogous assays [2][3]. Consequently, generic procurement of an unspecified pyrazoloquinolinone or a near neighbor without verifying the exact CAS number carries a high risk of acquiring a compound with a fundamentally different biological fingerprint.

Head-to-Head Quantitative Evidence for CAS 1251572-14-1 Against Its Closest Structural Analogs


Molecular Property Differentiation: 4-Ethylphenyl vs. 4-Chlorophenyl N2-Substitution

The target compound features a 4-ethylphenyl group at N2, whereas the most frequently catalogued direct analog (CAS 1251703-03-3) bears a 4-chlorophenyl substituent [1]. This substitution alters the molecular formula from C23H22N4O2 (MW 386.4) to C21H17ClN4O2 (MW 392.8), modifies the calculated LogP, and replaces the electron-donating ethyl group with an electron-withdrawing chlorine atom, which is known to influence pyrazole C3-carbonyl reactivity and target–ligand hydrogen-bonding patterns within the pyrazolo[4,3-c]quinolin-3-one scaffold [2]. In class-level studies of 2-aryl-pyrazolo[4,3-c]quinolin-3-ones, para-substitution on the N2-phenyl ring was shown to correlate with GABAA receptor binding affinity (p < 0.05 by PCA), with p-methoxy and p-ethyl analogs displaying distinct affinity clusters [2].

Medicinal chemistry Structure–activity relationship (SAR) Physicochemical profiling

Biological Selectivity Fingerprint: Inactive in Huntingtin–Calmodulin Interaction and Pf-apPOL Assays

In a quantitative high-throughput AlphaScreen assay (AID 1671202), CAS 1251572-14-1 was tested for its ability to abrogate the mutant Huntingtin–calmodulin (mHTT-CaM) interaction and was classified as "Inactive" [1]. In an independent fluorescence-based screening campaign against Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL, AID 1794808), the compound was likewise reported as "Inactive" [2]. These negative outcomes are valuable: they establish a selectivity baseline indicating that the p-ethylphenyl/pyrrolidinocarbonyl substitution pattern does not engage these two molecular targets, thereby distinguishing it from certain other pyrazolo[4,3-c]quinoline derivatives that have shown inhibitory activity in kinase or polymerase assays [3].

Huntington's disease Antimalarial screening Counter-screening

Scaffold-Level Differentiation: Pyrazolo[4,3-c]quinolin-3-one Core vs. Pyrazolo[3,4-c]quinoline Regioisomers

The target compound's pyrazolo[4,3-c]quinolin-3-one core is a specific regioisomer that is distinct from pyrazolo[3,4-c]quinolines, which arise from alternative ring-fusion patterns [1]. Experimental binding data from the pyrazolo[4,3-c]quinolin-3-one series demonstrate that the position of the carbonyl group at C3 and the N2-aryl substitution directly influence [³H]Flunitrazepam displacement at the GABAA receptor benzodiazepine binding site, with p-methoxy-substituted analogs achieving the highest affinity within the series [2]. Although CAS 1251572-14-1 was not itself tested in that panel, its N2-(4-ethylphenyl) substitution positions it within the structure–activity landscape defined by PCA analysis, which showed that aryl substituents at N2 contribute uniquely to the affinity profile [2]. By contrast, pyrazolo[3,4-c]quinoline regioisomers exhibit distinct pharmacological profiles, often biased toward PDE4 or kinase inhibition rather than GABAA-R binding [1].

Regioisomerism GABAA receptor Bioisostere profiling

Pyrrolidine-1-Carbonyl at C8: Conformational Constraint vs. Alternative C8 Substituents

The C8 substituent is pyrrolidine-1-carbonyl, a tertiary amide that introduces conformational constraint compared to the N-alkyl carboxamide variants commonly found in related compounds (e.g., N-isopentyl, N-benzyl, or N-(thiophen-2-ylmethyl) carboxamide analogs) [1]. The pyrrolidine ring restricts the amide to a predominantly trans configuration, reducing the number of accessible rotamers compared to secondary amides. This structural feature is known to influence metabolic stability in amide-containing heterocycles by reducing susceptibility to amidase-mediated hydrolysis, as documented in class-level metabolism studies of pyrrolidine amides versus open-chain N-alkyl amides [2]. Additionally, the cyclic amine provides a distinct hydrogen-bond acceptor geometry that differs from linear or branched amines, which may be critical for specific protein–ligand interactions within the EED-binding or kinase-inhibitor pharmacophore models reported for this scaffold class [3].

Conformational restriction Amide bond geometry Metabolic stability

Procurement-Relevant Application Scenarios for 2-(4-Ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (CAS 1251572-14-1)


Selective Negative-Control Probe for Huntingtin–Calmodulin Interaction and Pf-apPOL Assays

Based on the confirmed inactive outcome in both the mHTT-CaM AlphaScreen (AID 1671202) and Pf-apPOL fluorescence assay (AID 1794808) [1][2], this compound is well-suited as a verified negative-control compound for laboratories running these or mechanistically related screens. Its documented inactivity provides a reliable baseline for Z'-factor calculation and hit thresholding without the risk of false-positive signals that can arise from uncharacterized library compounds.

Scaffold-Hopping Starting Point for GABAA Receptor Benzodiazepine-Site Ligand Design

The pyrazolo[4,3-c]quinolin-3(5H)-one core is a validated pharmacophore for high-affinity benzodiazepine-site binding at GABAA receptors, with N2-aryl substitution being a key determinant of affinity [1]. Although CAS 1251572-14-1 itself has not been directly tested in this assay, its N2-(4-ethylphenyl) group positions it within the active SAR space defined by PCA analysis [1]. This makes it a strategic procurement choice for medicinal chemistry teams seeking to explore SAR around the 4-ethylphenyl motif without committing to full custom synthesis of the core scaffold.

Conformationally Constrained Amide Probe for Metabolic Stability Profiling

The C8 pyrrolidine-1-carbonyl substituent provides a conformationally restricted tertiary amide that is predicted to exhibit greater resistance to amidase-mediated hydrolysis compared to open-chain N-alkyl carboxamide analogs [1]. This makes it an appropriate reference compound for in vitro microsomal or hepatocyte stability studies aimed at benchmarking the metabolic liability of amide-containing heterocyclic series. Procurement of this specific compound, rather than an unverified analog, ensures that stability comparisons are made against a well-defined, structurally constrained baseline.

Physicochemical Benchmarking Against 4-Chlorophenyl and Other N2-Aryl Pyrazoloquinolinone Analogs

With a molecular weight of 386.4 g·mol⁻¹, a calculated cLogP distinguishing it from the 4-chlorophenyl congener, and a unique electronic character imparted by the 4-ethyl substituent [1][2], this compound serves as a valuable reference for computational chemistry and property-prediction model validation. Its procurement enables head-to-head experimental determination of solubility, permeability, and plasma protein binding against the 4-chlorophenyl and other N2-substituted analogs, thereby generating the data needed to populate predictive QSAR models for the pyrazolo[4,3-c]quinolin-3-one class.

Quote Request

Request a Quote for 2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.